molecular formula C11H8BrF2NO2 B1413827 Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate CAS No. 1807030-68-7

Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate

Cat. No. B1413827
CAS RN: 1807030-68-7
M. Wt: 304.09 g/mol
InChI Key: DFCRXFDRRFHAEM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate, also known as MBDCFPA, is an organobromide compound that has been used in a variety of scientific research applications. It is a relatively new compound, having only been synthesized in the mid-2000s. MBDCFPA is a versatile compound, with a wide range of applications in organic and inorganic chemistry, as well as in biochemistry and physiology.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate has a wide range of applications in scientific research. It has been used as a reagent in organic and inorganic synthesis, as well as in biochemistry and physiology. It has been used to synthesize a variety of organic compounds, such as amines, alcohols, and esters. It has also been used to synthesize inorganic compounds, such as metal complexes and organometallic compounds. In biochemistry and physiology, Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is not fully understood. However, it is thought to involve a combination of chemical and biological processes. Chemically, Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is an organobromide compound, which means that it can act as an electron-withdrawing group, thus enabling it to interact with other molecules. Biologically, it is thought to interact with enzymes, proteins, and other molecules, resulting in inhibition or activation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate are not well understood. However, it is thought to interact with enzymes and proteins, leading to inhibition or activation of certain cellular processes. In particular, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have a range of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate in laboratory experiments include its high purity, its relatively low cost, and its wide range of applications. However, there are some limitations to using Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate in lab experiments. For example, it is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is a highly reactive compound, and must be handled with care to avoid potential hazards.

Future Directions

There are a number of potential future directions for research involving Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of new organic and inorganic compounds. Finally, research could be conducted to explore its potential as a therapeutic agent, as well as its potential side effects.

properties

IUPAC Name

methyl 2-[3-bromo-5-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-2-6(5-15)3-8(12)10(7)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCRXFDRRFHAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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